

Application Note: High-Purity Synthesis of trans-1,2-Diethynylcyclohexan-1-ol

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Compound of Interest

Compound Name: 1,2-Diethynylcyclohexanol

Cat. No.: B13690154

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Executive Summary & Strategic Rationale

This application note details the synthesis of 1,2-diethynylcyclohexan-1-ol from cyclohexanone. This specific structural motif—possessing two ethynyl groups on adjacent carbons with a free hydroxyl group—is a critical pharmacophore in the study of enediyne antibiotics (e.g., calicheamicin, dynemicin) and Bergman cyclization precursors.

The synthesis presents two primary challenges:

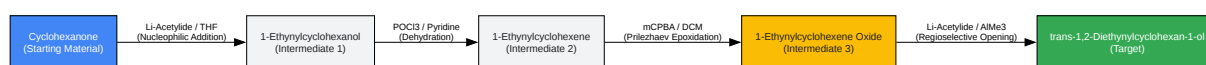
- **Regioselectivity:** Ensuring the second ethynyl group adds specifically to the C2 position.
- **Stereochemical Control:** Achieving the trans-diaxial orientation required for subsequent cyclization studies or binding affinity.

Our protocol utilizes a "Dehydration-Epoxidation-Ring Opening" strategy. Unlike direct alkylation of

-haloketones, which is prone to elimination side-reactions, this route leverages the conformational lock of the cyclohexane ring to direct nucleophilic attack, ensuring high diastereoselectivity.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from cyclohexanone to the target diethynyl alcohol.



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Figure 1: Stepwise synthetic route for the generation of 1,2-diethynylcyclohexan-1-ol. Colors indicate starting material (Blue), intermediates (Grey/Yellow), and final target (Green).

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethynylcyclohexanol

Objective: Introduction of the first alkyne moiety via nucleophilic addition.

- Mechanism: The acetylide anion attacks the electrophilic carbonyl carbon.
- Reagents: Lithium Acetylide (ethylenediamine complex) or Sodium Acetylide.

Protocol:

- Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
- Reagent Prep: Charge the flask with Lithium Acetylide-Ethylenediamine complex (9.2 g, 0.10 mol) and anhydrous THF (150 mL). Cool to 0°C.[1]
 - Note: If using acetylene gas and n-BuLi, ensure rigorous exclusion of oxygen to prevent oxidative coupling (Glaser coupling).
- Addition: Dissolve Cyclohexanone (9.8 g, 0.10 mol) in THF (20 mL). Add dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

- Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Quench carefully with saturated (50 mL). Extract with Diethyl Ether (mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Distillation (bp ~70°C at 10 mmHg) or recrystallization from pentane if solid.
 - Yield Target: 85-90%.

Step 2: Dehydration to 1-Ethynylcyclohexene

Objective: Creation of the conjugated en-yne system to set up the epoxide.

- Criticality: Standard acid-catalyzed dehydration (e.g.,) can cause hydration of the alkyne to a ketone (Rupe rearrangement). We use /Pyridine to avoid this.

Protocol:

- Setup: 250 mL RBF, stir bar, atmosphere.
- Reaction: Dissolve 1-Ethynylcyclohexanol (10.0 g, 80 mmol) in anhydrous Pyridine (50 mL). Cool to 0°C.[1]
- Addition: Add (8.2 mL, 88 mmol) dropwise. Do not allow temperature to exceed 5°C.
- Heating: After addition, warm to 50°C for 2 hours. The solution will darken.
- Workup: Pour onto crushed ice (200 g). Extract with Pentane (

mL).

- Why Pentane? The product is volatile; ether removal can lead to product loss.
- Purification: Wash pentane extracts with 1M HCl (to remove pyridine), then , then brine. Dry () and concentrate carefully.
 - Yield Target: 70-80%.

Step 3: Epoxidation to 1-Ethynylcyclohexene Oxide

Objective: Formation of the electrophilic epoxide ring.

- Stereochemistry: The epoxide forms syn to the incoming oxidant.
- Safety: Peroxides are shock-sensitive. Do not distill to dryness.

Protocol:

- Reaction: Dissolve 1-Ethynylcyclohexene (5.0 g, 47 mmol) in (100 mL). Cool to 0°C.^[1]
- Addition: Add mCPBA (meta-chloroperoxybenzoic acid, 70-75%, 1.2 equiv) in portions.
- Monitoring: Stir at 0°C for 4 hours. Monitor consumption of alkene by TLC.
- Workup: Quench with saturated (to destroy excess peroxide) and . Separate layers. Wash organic layer with 1M NaOH (to remove m-chlorobenzoic acid byproduct).
- Isolation: Dry () and concentrate.

- Result: 1-Ethynyl-7-oxabicyclo[4.1.0]heptane. Use immediately in Step 4 due to potential instability.

Step 4: Regioselective Ring Opening (The Core Innovation)

Objective: Introduction of the second ethynyl group to yield trans-1,2-diethynylcyclohexan-1-ol.

- Mechanism: Nucleophilic attack at the less substituted carbon (C2) or the position favoring trans-diaxial opening (Fürst-Plattner Rule).
- Challenge: The C1 position is sterically crowded by the existing ethynyl group. Attack predominantly occurs at C2.

Protocol:

- Reagent Generation: In a flame-dried flask, cool Lithium Acetylide (ethylenediamine complex, 2.5 equiv) in THF to -78°C .
 - Enhancement: For difficult substrates, add (1.0 equiv) to activate the epoxide, forming an aluminate intermediate that facilitates opening.
- Addition: Add 1-Ethynylcyclohexene Oxide (dissolved in minimal THF) dropwise to the acetylide solution at -78°C .
- Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
- Quench: CRITICAL SAFETY STEP. Quench extremely slowly with saturated sodium potassium tartrate (Rochelle's salt) if Aluminum was used, or if only Li-acetylide was used. Vigorous gas evolution may occur.
- Purification: Extract with EtOAc. Silica gel chromatography (Gradient: Hexane 10% EtOAc/Hexane).
 - Product: trans-1,2-Diethynylcyclohexan-1-ol.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Parameter	Method	Expected Result	Interpretation
Appearance	Visual	Colorless oil or low-melting solid	Yellowing indicates oxidation/polymerization.
IR Spectrum	FTIR	Peak at $\sim 3300\text{ cm}^{-1}$ (Strong, Broad)	Indicates -OH group.
IR Spectrum	FTIR	Peak at $\sim 2100\text{ cm}^{-1}$ (Sharp, Weak)	Indicates C \equiv C stretch.
IR Spectrum	FTIR	Peak at $\sim 3280\text{ cm}^{-1}$ (Sharp)	Indicates terminal alkyne C-H stretch.
^1H NMR	CDCl_3	Two distinct alkyne protons ($\sim 2.5\text{ ppm}$)	Confirms presence of two ethynyl groups.
^1H NMR	CDCl_3	C2-H signal as ddd (approx 2.8 ppm)	Coupling constants () confirm trans-diaxial geometry.

Troubleshooting & Safety

Common Failure Modes

- Low Yield in Step 2: Often caused by overheating or poor quality
 - . Ensure reagents are fresh.
- Regioisomer Mix in Step 4: If attack occurs at C1 (rare but possible), you will obtain the gem-diethynyl derivative (1,1-diethynylcyclohexan-2-ol). This is distinguished by NMR (C2-H will be a simple multiplet, not a specific axial proton next to the alcohol).

Safety Matrix

- Acetylides: Potential explosion hazard if dried completely or contacted with heavy metals (Cu, Ag). Use glass/Teflon equipment only.
- mCPBA: Strong oxidizer. Store in a fridge. Never mix directly with concentrated reducing agents.
- Aluminum Alkyls (if used): Pyrophoric. Handle only under inert atmosphere.

References

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